Methyl 4-bromo-5-fluoro-2-iodobenzoate Methyl 4-bromo-5-fluoro-2-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746318
InChI: InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1I)Br)F
Molecular Formula: C8H5BrFIO2
Molecular Weight: 358.93 g/mol

Methyl 4-bromo-5-fluoro-2-iodobenzoate

CAS No.:

Cat. No.: VC13746318

Molecular Formula: C8H5BrFIO2

Molecular Weight: 358.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-5-fluoro-2-iodobenzoate -

Specification

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
IUPAC Name methyl 4-bromo-5-fluoro-2-iodobenzoate
Standard InChI InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3
Standard InChI Key VFIPESRVHGPRQF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1I)Br)F
Canonical SMILES COC(=O)C1=CC(=C(C=C1I)Br)F

Introduction

Structural Identity and Molecular Characteristics

Methyl 5-bromo-4-fluoro-2-iodobenzoate is a trihalogenated aromatic ester characterized by bromine, fluorine, and iodine substituents at the 5-, 4-, and 2-positions of the benzoate ring, respectively. Its molecular formula, C₈H₅BrFIO₂, corresponds to a molecular weight of 358.93 g/mol . The compound’s structure is confirmed via spectroscopic and crystallographic data, with key identifiers including:

Spectroscopic Signatures

  • ¹H NMR: The aromatic proton environment exhibits distinct splitting patterns due to the electron-withdrawing effects of the halogens. For example, a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, shows signals at δ 7.655 (d, J = 8.0 Hz) and δ 7.257 (d, J = 8.5 Hz) for aromatic protons .

  • InChIKey: ZNHQZXYEMVYSOP-UHFFFAOYSA-N (for methyl 5-bromo-4-fluoro-2-iodobenzoate) .

Predicted Physicochemical Properties

Computational models predict the following properties :

PropertyValue
Density2.1 ± 0.1 g/cm³
Boiling Point302.0 ± 37.0 °C at 760 mmHg
Flash Point136.5 ± 26.5 °C
LogP (Partition Coefficient)3.35
Vapor Pressure0.0 ± 0.6 mmHg at 25°C

The high density and boiling point reflect the compound’s heavy halogen substituents, which enhance molecular polarizability and intermolecular interactions.

Synthetic Pathways and Optimization

Diazotization and Halogenation

A validated synthesis route involves the diazotization of methyl 2-amino-4-fluoro-5-methylbenzoate, followed by bromide substitution. Key steps include :

  • Diazotization: Treatment with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C generates a diazonium intermediate.

  • Sandmeyer Reaction: Copper(I) bromide (CuBr) facilitates bromide substitution, yielding methyl 2-bromo-4-fluoro-5-methylbenzoate with a 74% yield .

For methyl 5-bromo-4-fluoro-2-iodobenzoate, analogous methods may employ iodination reagents (e.g., KI) under controlled conditions.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, PE-EA eluent) to isolate the product. Purity is confirmed via HPLC and mass spectrometry, with collision cross-section (CCS) values predicted for various adducts :

Adductm/zPredicted CCS (Ų)
[M+H]⁺358.85744154.7
[M+Na]⁺380.83938151.9
[M-H]⁻356.84288148.5

Reactivity and Functional Group Transformations

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic attacks, particularly at the 2-iodo position. For example:

  • Iodine Displacement: Reaction with amines or alkoxides can yield amino- or alkoxy-substituted derivatives.

  • Suzuki Coupling: The iodide serves as a coupling partner in palladium-catalyzed cross-coupling reactions to form biaryl structures .

Ester Hydrolysis

Under basic conditions (e.g., NaOH), the methyl ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization for drug discovery applications .

Applications in Pharmaceutical and Materials Chemistry

Intermediate in Drug Synthesis

Halogenated benzoates are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, the 4-fluoro group enhances metabolic stability, while the iodine atom allows for radioisotope labeling in imaging agents .

Liquid Crystal Precursors

The compound’s planar structure and polar substituents make it a candidate for liquid crystal materials, where halogen interactions modulate phase transitions .

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